molecular formula C9H11NO B3022000 2,6-Dimethylbenzamide CAS No. 55321-98-7

2,6-Dimethylbenzamide

Cat. No. B3022000
CAS RN: 55321-98-7
M. Wt: 149.19 g/mol
InChI Key: NXDXMSTXCYCUGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides, including 2,6-Dimethylbenzamide, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method has been reported as a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethylbenzamide consists of a benzene ring attached to an amide group (CON(CH3)2). The amide group is twisted out of the plane of the aromatic ring by the methyl substituents at both ortho-positions, which interrupts the pi-electron conjugation between the amide group and the benzene ring .


Physical And Chemical Properties Analysis

2,6-Dimethylbenzamide is a solid substance with a molecular weight of 149.19 g/mol . The compound has a boiling point of 132-133 °C/15 mmHg and a melting point of 43-45 °C .

Safety and Hazards

2,6-Dimethylbenzamide is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The development of new techniques for the preparation of organic compounds, including 2,6-Dimethylbenzamide, is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide .

properties

IUPAC Name

2,6-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDXMSTXCYCUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879505
Record name 2,6-Dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylbenzamide

CAS RN

607-92-1, 55321-98-7
Record name 2',6'-Dimethylformanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of 2,6-Dimethylbenzamide derivatives as antiarrhythmic agents?

A1: Research suggests that 2,6-Dimethylbenzamide derivatives possess antiarrhythmic properties by prolonging the effective refractory period of cardiac tissue, as demonstrated in isolated rabbit atria experiments []. Additionally, these compounds exhibited prophylactic activity against ouabain-induced arrhythmias. Notably, certain derivatives like 4-amino-N-(2-piperidinoethyl)-2,6-dimethylbenzamide successfully terminated established ouabain-induced arrhythmias, while others like 4-amino-N-(2-morpholinoethyl)-2,6-dimethylbenzamide effectively antagonized aconitine-evoked arrhythmias []. This suggests interference with ion channels crucial for cardiac action potential propagation, though the exact mechanism requires further investigation.

Q2: How does the structure of 2,6-Dimethylbenzamide affect its anticonvulsant activity?

A2: Studies on 2,6-Dimethylbenzamide N-(5-methyl-3-isoxazolyl) (D2916) revealed a significant sex difference in its metabolism and consequently its anticonvulsant activity in rats [, ]. Female rats exhibit a longer duration of anticonvulsant effect compared to males. This difference is attributed to the preferential hydroxylation of the methyl group on the isoxazolyl ring in females, forming the active metabolite D3187. Conversely, males primarily metabolize D2916 by hydroxylating a methyl group on the phenyl ring []. This suggests the position of metabolic hydroxylation on the 2,6-Dimethylbenzamide structure significantly influences its anticonvulsant efficacy.

Q3: How do substituents on the aromatic ring of 2,6-Dimethylbenzamide impact its proton affinity (PA)?

A3: While the 2,6-dimethyl substituents disrupt the π-electron conjugation between the amide group and the aromatic ring, studies show that additional substituents on the ring still exert a modest influence on the PA of 2,6-Dimethylbenzamides []. Notably, para-amino substituents demonstrate a more pronounced effect compared to other polar substituents like nitro groups. This suggests that despite the steric hindrance, some interaction between the amide group and the aromatic ring persists, influencing the molecule's PA [].

Q4: How does the stereochemistry of 2,6-Dimethylbenzamide impact its properties?

A4: Research has explored the synthesis of axially chiral 2,6-disubstituted N,N-diethyl benzamides utilizing chiral (arene)chromium complexes [, ]. This method allows for the preparation of enantiomerically pure benzamides, highlighting the potential influence of stereochemistry on the biological and chemical properties of 2,6-Dimethylbenzamide derivatives. The ability to synthesize specific enantiomers opens avenues for investigating the impact of chirality on activity and selectivity.

Q5: What are the key pharmacokinetic differences observed between male and female rats for 2,6-Dimethylbenzamide N-(5-methyl-3-isoxazolyl) (D2916)?

A5: Significant sex-based differences in D2916 pharmacokinetics were observed in rats. Female rats exhibited higher brain concentrations and prolonged half-lives in both blood and tissues compared to males following oral administration []. This difference contributes to the longer-lasting anticonvulsant effect observed in females and highlights the importance of considering sex as a biological variable in preclinical studies.

Q6: What analytical techniques are employed to characterize and study 2,6-Dimethylbenzamide and its derivatives?

A6: Various analytical techniques are utilized to characterize and study 2,6-Dimethylbenzamide and its derivatives. These include:

  • HPLC (High-Performance Liquid Chromatography): Used to separate and quantify metabolites of D2916 in biological samples like plasma, brain tissue, urine, and bile [].
  • GC/MS (Gas Chromatography/Mass Spectrometry): Employed to identify and structurally characterize D2916 metabolites based on their mass fragmentation patterns [].
  • Radiolabeling (e.g., 14C): Allows tracking and quantifying the compound and its metabolites in biological samples for pharmacokinetic and metabolic studies [, ].

Q7: What are the potential applications of 2,6-Dimethylbenzamide derivatives based on the available research?

A7: Based on the scientific research, 2,6-Dimethylbenzamide derivatives show promise in the following areas:

  • Antiarrhythmic agents: Their ability to prolong the effective refractory period and prevent/terminate arrhythmias suggests potential for treating cardiac rhythm disorders [].
  • Anticonvulsant drugs: Derivatives like D2916 exhibit potent anticonvulsant activity, potentially leading to new therapies for epilepsy and other seizure disorders [, ].
  • Skeletal muscle sodium channel blockers: Modifications to the 2,6-Dimethylbenzamide structure, particularly the addition of lipophilic and sterically hindered groups, led to compounds with enhanced potency and use-dependent block of skeletal muscle voltage-gated sodium channels, suggesting potential applications in treating myotonia [].

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